2-Bromo-1-(ethoxymethyl)-4-fluorobenzene
Overview
Description
Scientific Research Applications
Cobalt-Catalyzed Carbonylation for Synthesis of Fluorinated Benzoic Acids
The cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro- and chloro, fluorobenzenes, including compounds structurally related to 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene, has been explored for the chemoselective synthesis of various fluorobenzoic acid derivatives. This method provides a reliable approach to access fluorinated benzoic acids from available raw materials with good yields, highlighting the intact preservation of fluorine substituents during reactions facilitated by cobalt catalysts (Boyarskiy et al., 2010).
Applications in Lithium-Ion Batteries
The compound 4-bromo-2-fluoromethoxybenzene (BFMB), closely related to 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene, has been studied as a novel bifunctional electrolyte additive for lithium-ion batteries. It demonstrates the ability to electrochemically polymerize to form a protective polymer film on the battery's electrode, contributing to overcharge protection and improved fire retardancy, without adversely affecting the battery's normal cycle performance (Zhang Qian-y, 2014).
Improved Synthetic Routes
Research on improving the synthesis of compounds structurally similar to 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene, like 1,4-Bis(bromomethyl)-2-fluorobenzene, has led to the development of more efficient processes. These include optimizations in bromination steps and overall yield improvements, underscoring the importance of these compounds in various chemical synthesis contexts (Song Yan-min, 2007).
Photofragment Translational Spectroscopy
The ultraviolet photodissociation dynamics of compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, which share structural characteristics with 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene, have been studied using photofragment translational spectroscopy. These studies contribute to a deeper understanding of the photodissociation mechanisms and the effects of fluorine substitution on these processes (Xi-Bin Gu et al., 2001).
properties
IUPAC Name |
2-bromo-1-(ethoxymethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-12-6-7-3-4-8(11)5-9(7)10/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWITPVIWVZLPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(ethoxymethyl)-4-fluorobenzene |
Synthesis routes and methods
Procedure details
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